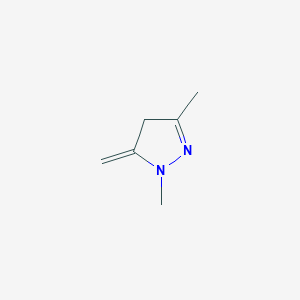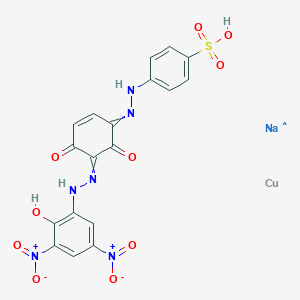![molecular formula C27H44O4 B13395331 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone](/img/structure/B13395331.png)
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone is a complex organic compound belonging to the class of hydroxyquinones. These compounds are characterized by the presence of hydroxyl groups directly attached to the quinone ring. Hydroxyquinones are known for their diverse biological activities and are found in various natural sources.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 3,4,5-trimethoxytoluene, undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring.
Methoxylation: The brominated intermediate is then subjected to methoxylation to replace the bromine atom with a methoxy group.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
化学反応の分析
Types of Reactions
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone involves the transfer of electrons and protons. The quinone moiety can undergo redox cycling, which is crucial for its biological activity. The compound interacts with various molecular targets, including enzymes involved in electron transport chains .
類似化合物との比較
Similar Compounds
2-Hexaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone: Involved in ubiquinone biosynthesis.
2-Methoxy-6-methyl-1,4-benzoquinone: A simpler analog with similar structural features.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Another analog with additional methoxy groups.
Uniqueness
2-Hydroxy-5-methoxy-6-methyl-3-((e)-nonadec-14-enyl)[1,4]benzoquinone is unique due to its long nonadec-14-enyl side chain, which imparts distinct physical and chemical properties. This structural feature differentiates it from other hydroxyquinones and contributes to its specific biological activities.
特性
分子式 |
C27H44O4 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
2-hydroxy-5-methoxy-6-methyl-3-[(E)-nonadec-14-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C27H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-25(29)24(28)22(2)27(31-3)26(23)30/h7-8,29H,4-6,9-21H2,1-3H3/b8-7+ |
InChIキー |
REGDQUCFNLAVKM-BQYQJAHWSA-N |
異性体SMILES |
CCCC/C=C/CCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O |
正規SMILES |
CCCCC=CCCCCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


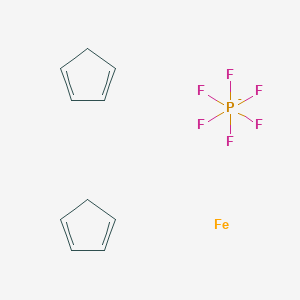
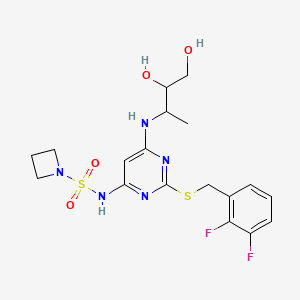
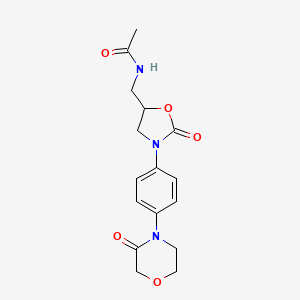
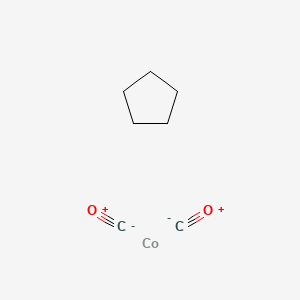
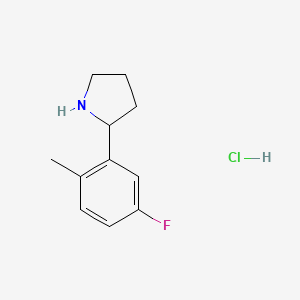
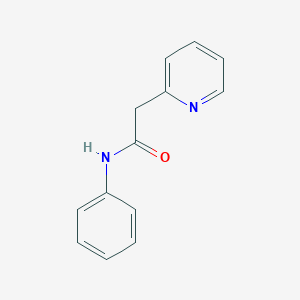
![benzyl (2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoate](/img/structure/B13395297.png)
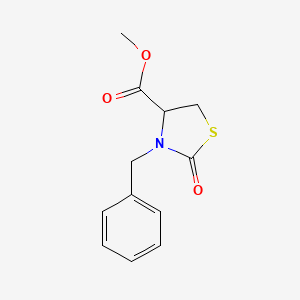
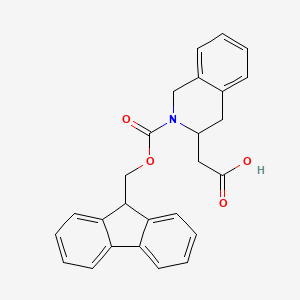
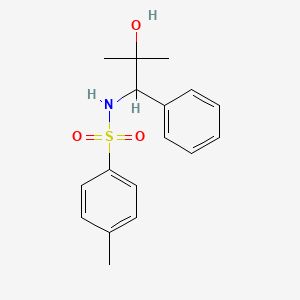
![[3-(3,4-Dimethoxyphenyl)-1-[3-[2-[2-[[2-[3-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetyl]amino]ethylamino]-2-oxoethoxy]phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B13395312.png)
